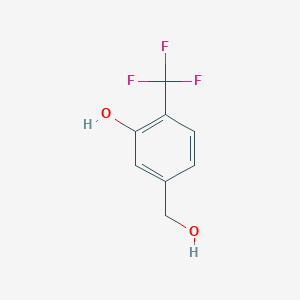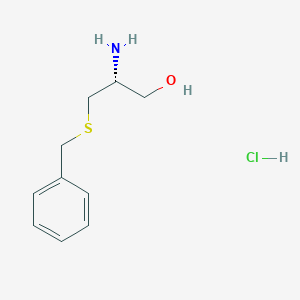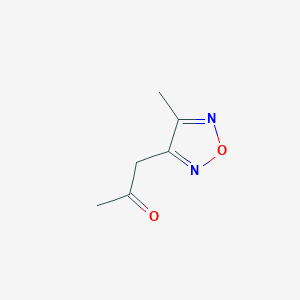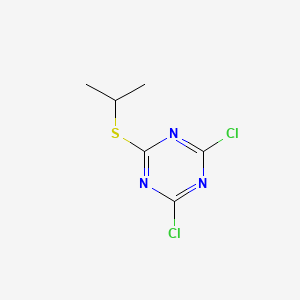![molecular formula C16H12O5 B13116884 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate](/img/structure/B13116884.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate is a chemical compound with the molecular formula C16H12O4. It is known for its unique structure, which includes a biphenyl core with two oxoacetaldehyde groups attached at the 4 and 4’ positions. This compound is often used in research and industrial applications due to its reactivity and potential for forming various derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate typically involves the reaction of biphenyl derivatives with oxoacetaldehyde under controlled conditions. One common method includes the use of a biphenyl precursor, which is reacted with oxoacetaldehyde in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The biphenyl core allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include hydroxylated derivatives, substituted biphenyl compounds, and various oxidized forms of the original compound .
Wissenschaftliche Forschungsanwendungen
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Wirkmechanismus
The mechanism by which 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s biphenyl core allows it to fit into specific binding sites, while the oxoacetaldehyde groups can form covalent bonds with target molecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-([1,4-Phenylene]bis(2-oxoacetaldehyde)dihydrate: Similar structure but with a different arrangement of the oxoacetaldehyde groups.
2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis(2-oxoacetaldehyde): Another biphenyl derivative with oxoacetaldehyde groups at different positions.
Uniqueness
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-oxoacetaldehyde)hydrate is unique due to its specific arrangement of functional groups, which provides distinct reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C16H12O5 |
|---|---|
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
2-[4-(4-oxaldehydoylphenyl)phenyl]-2-oxoacetaldehyde;hydrate |
InChI |
InChI=1S/C16H10O4.H2O/c17-9-15(19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16(20)10-18;/h1-10H;1H2 |
InChI-Schlüssel |
ISXCSNYYJXJBQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)C=O)C(=O)C=O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


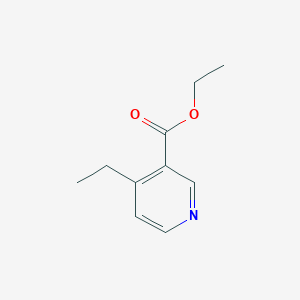
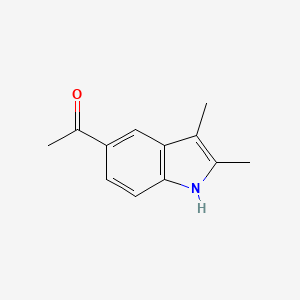
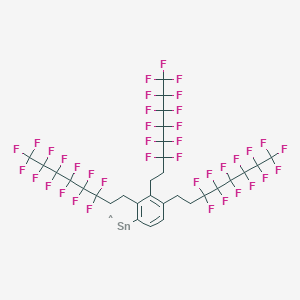
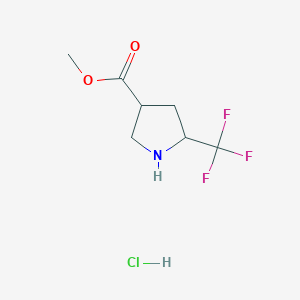
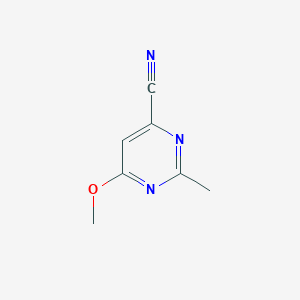
![Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)
